7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H21N5O4 and its molecular weight is 359.386. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Cardiovascular Activity : Research has involved the synthesis of closely related purine derivatives and their testing for electrocardiographic, antiarrhythmic, and hypotensive activity. Compounds with certain substituents have shown strong prophylactic antiarrhythmic activity and hypotensive effects, highlighting the potential of purine derivatives in cardiovascular research (Chłoń-Rzepa et al., 2004).
Antitumor Activity and Vascular Relaxing Effect : Novel heterocycles based on purine structures have been synthesized and evaluated for their antitumor activity and vascular relaxing effects. This demonstrates the compound's potential application in cancer research and its effects on vascular systems (Ueda et al., 1987).
Chemical Structure and Properties
- Characterization of Molecular Structures : Studies on purine derivatives, including analyses of their molecular structures and conformational behaviors, provide insights into the structural basis for their biological activities. Such research aids in understanding the interactions between these compounds and biological targets (Karczmarzyk et al., 1995).
Mechanisms of Action
- Transformation Mechanisms : Investigations into the mechanisms of transformation of purine derivatives, such as the formation of guanidinohydantoin and spiroiminodihydantoin from 8-oxoguanine, are crucial for understanding DNA damage and repair processes. These studies can inform the development of therapeutic strategies for diseases associated with oxidative DNA damage (Munk, Burrows, & Schlegel, 2008).
properties
IUPAC Name |
7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-8-(methylamino)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4/c1-10-5-4-6-12(7-10)26-9-11(23)8-22-13-14(19-16(22)18-2)21(3)17(25)20-15(13)24/h4-7,11,23H,8-9H2,1-3H3,(H,18,19)(H,20,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JATVNZVCODDFNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NC)N(C(=O)NC3=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.